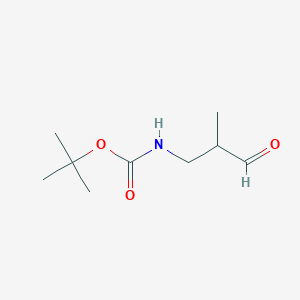

tert-butyl N-(2-methyl-3-oxopropyl)carbamate

Overview

Description

tert-Butyl N-(2-methyl-3-oxopropyl)carbamate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance and stability to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to yield alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-methyl-3-oxopropyl)carbamate is used as a protecting group for amines, allowing for selective reactions without interference from the amine group .

Biology: In biological research, the compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling reactions .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine functionalities .

Industry: In the chemical industry, the compound is used in the production of various fine chemicals and intermediates, contributing to the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-3-oxopropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

- tert-Butyl N-methylcarbamate

- tert-Butyl N-(2-oxopropyl)carbamate

- tert-Butyl N-(2-methyl-3-oxobutyl)carbamate

Uniqueness: tert-Butyl N-(2-methyl-3-oxopropyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the tert-butyl group offers steric protection, making it an effective protecting group for amines. Its specific reactivity patterns and applications in various fields highlight its versatility and importance in chemical synthesis .

Biological Activity

Tert-butyl N-(2-methyl-3-oxopropyl)carbamate is a carbamate derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H19NO3

- CAS Number : 181646-38-8

- Molecular Weight : 201.26 g/mol

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a ketone functional group. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Ongoing research aims to elucidate the precise molecular targets and pathways involved.

Inhibition of Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamates have shown varying degrees of inhibition against these enzymes, which are crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

Antimicrobial Activity

Studies have suggested that certain carbamate derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating a potential for development as an antimicrobial agent.

Anticancer Potential

Emerging evidence suggests that carbamate derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro, warranting further investigation into the anticancer potential of this compound .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of carbamate derivatives found that certain compounds could enhance neuronal survival under stress conditions by modulating oxidative stress pathways. This suggests that this compound may similarly exert protective effects on neural cells .

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies on cancer cell lines treated with related carbamates showed significant reductions in cell viability and induction of apoptosis. These findings highlight the need for further exploration of this compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential neuroprotective and anticancer properties | Enzyme inhibition, receptor modulation |

| Tert-butyl methyl(3-oxopropyl)carbamate | Inhibits AChE and BChE | Competitive inhibition |

| Tert-butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate | Antimicrobial activity | Disruption of bacterial cell wall |

Properties

IUPAC Name |

tert-butyl N-(2-methyl-3-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBNREYQOZPEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842103-98-4 | |

| Record name | tert-butyl N-(2-methyl-3-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.